N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Overview
Description
N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine: is an organic compound that features a biphenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine typically involves the reaction of 4-bromomethylbiphenyl with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is used as a building block in organic synthesis. Its biphenyl structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: The compound is also used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards these targets, while the methylamine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- N-(1,1’-biphenyl-4-ylmethyl)-N-ethylamine
- N-(1,1’-biphenyl-4-ylmethyl)-N-propylamine
- N-(1,1’-biphenyl-4-ylmethyl)-N-isopropylamine
Comparison: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is unique due to its specific combination of a biphenyl group and a methylamine moiety. Compared to its analogs with different alkyl groups, the methylamine derivative may exhibit distinct physicochemical properties, such as solubility and reactivity. These differences can influence its suitability for various applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
N-methyl-1-(4-phenylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUHCAWQWUONPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406005 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-72-1 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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